2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Acetylation: The thiadiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether formation: The acetylated thiadiazole is reacted with an appropriate thiol compound to form the thioether linkage.
Amidation: Finally, the compound is amidated with o-toluidine to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic ring and the thiadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiadiazoles.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: These compounds are explored for their electronic and photophysical properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives exhibit antibacterial, antifungal, and antiviral activities.
Enzyme Inhibitors: They are studied as inhibitors of various enzymes, including proteases and kinases.
Medicine
Drug Development:
Industry
Agriculture: Used as pesticides and herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide
- 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
- Functional Groups : The presence of the acetamido group in 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide provides unique chemical reactivity and biological activity compared to its analogs.
- Biological Activity : The specific substitution pattern on the thiadiazole ring can lead to differences in biological activity, making this compound potentially more effective in certain applications.
Properties
Molecular Formula |
C13H14N4O2S2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H14N4O2S2/c1-8-5-3-4-6-10(8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) |
InChI Key |
NGTHUSPLVGARDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.